Subtype Selectivity: 480-Fold Preference for β3 Over β1 and 150-Fold Over β2 Receptors
L-770644 exhibits a selectivity profile that meaningfully distinguishes it from less selective β3-AR agonists and from pan-β-adrenergic agonists. In direct comparative functional assays using CHO cells expressing cloned human β-adrenergic receptor subtypes, L-770644 demonstrates an EC50 of 13 nM at the human β3-AR, compared to EC50 values of 6.3 μM at β1-AR and 1.9 μM at β2-AR [1]. This translates to a β3/β1 selectivity ratio of approximately 480-fold and a β3/β2 selectivity ratio of approximately 150-fold. The intrinsic activity (IA) values further quantify the functional selectivity: β3 IA = 0.75 (full agonist), β1 IA = 0.33 (partial agonist), and β2 IA = 0.12 (minimal activation) [1]. By comparison, the prototypical β3-AR agonist BRL 37344 exhibits only approximately 20-fold selectivity over β1- and β2-ARs in similar assay systems [2].
| Evidence Dimension | β-Adrenergic receptor subtype functional activity (EC50) and intrinsic efficacy (IA) |
|---|---|
| Target Compound Data | β3-AR: EC50 = 13 nM, IA = 0.75; β1-AR: EC50 = 6.3 μM, IA = 0.33; β2-AR: EC50 = 1.9 μM, IA = 0.12 |
| Comparator Or Baseline | BRL 37344: approximately 20-fold selectivity over β1- and β2-ARs; pan-β-agonist isoproterenol: β1 EC50 = 13 nM, β2 EC50 = 210 nM, β3 EC50 = 3.5 μM (no β3-selectivity) |
| Quantified Difference | L-770644 β3/β1 selectivity ratio ≈ 480-fold; β3/β2 selectivity ratio ≈ 150-fold. BRL 37344 β3/β1 and β3/β2 selectivity ≈ 20-fold |
| Conditions | CHO cells expressing cloned human β1-, β2-, and β3-adrenergic receptors; cAMP accumulation assay |
Why This Matters
High β3-selectivity minimizes confounding β1-mediated cardiovascular effects and β2-mediated metabolic interference, enabling cleaner interpretation of β3-AR-specific pharmacology in metabolic and thermogenic studies.
- [1] Weber AE, Ok HO, Alvaro RF, Candelore MR, Cascieri MA, Chiu SH, Deng L, Forrest MJ, Hom GJ, Hutchins JE, Kao J, MacIntyre DE, Mathvink RJ, McLoughlin D, Miller RR, Newbold RC, Olah TV, Parmee ER, Perkins L, Stearns RA, Strader CD, Szumiloski J, Tang YS, Tota L, Vicario PP, Wyvratt MJ, Fisher MH. 3-Pyridyloxypropanolamine agonists of the β3 adrenergic receptor: SAR and optimization of tetrazolone benzenesulfonamide analogues. Bioorg Med Chem Lett. 1998;8(9):1101-1106. View Source
- [2] Baker JG. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol. 2010;160(5):1048-1061. View Source
